3-[(furan-3-yl)methyl]-1-(oxan-4-yl)-3-[(thiophen-2-yl)methyl]urea
Description
Properties
IUPAC Name |
1-(furan-3-ylmethyl)-3-(oxan-4-yl)-1-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c19-16(17-14-4-7-20-8-5-14)18(10-13-3-6-21-12-13)11-15-2-1-9-22-15/h1-3,6,9,12,14H,4-5,7-8,10-11H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVLDIQDXDBTNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)N(CC2=COC=C2)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
It’s worth noting that many compounds containing indole derivatives, furan, and thiophene groups have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds often bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biological Activity
The compound 3-[(furan-3-yl)methyl]-1-(oxan-4-yl)-3-[(thiophen-2-yl)methyl]urea represents a novel class of urea derivatives that have garnered attention in medicinal chemistry for their potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound consists of three key structural motifs:
- Furan ring : Known for its reactivity and ability to participate in various chemical reactions.
- Thiophene ring : Contributes to the compound's electronic properties and biological interactions.
- Urea linkage : A versatile functional group that facilitates hydrogen bonding and interaction with biological targets.
Structural Formula
Anticancer Properties
Recent studies have highlighted the anticancer potential of urea derivatives. Compounds similar to 3-[(furan-3-yl)methyl]-1-(oxan-4-yl)-3-[(thiophen-2-yl)methyl]urea have shown promising activity against various cancer cell lines.
Case Study: Antitumor Activity
A study reported that certain urea derivatives exhibited significant cytotoxicity against human cancer cell lines, with IC50 values ranging from 0.38 μM to 4.07 μM across different types of tumors, including lung and colon cancers . This suggests that the urea moiety may enhance the anticancer activity of compounds through specific interactions with cellular targets.
Antimicrobial Activity
Compounds containing furan and thiophene rings have been noted for their antimicrobial properties. For instance, urea derivatives have demonstrated efficacy against a range of pathogens, indicating their potential as antimicrobial agents .
The mechanism by which 3-[(furan-3-yl)methyl]-1-(oxan-4-yl)-3-[(thiophen-2-yl)methyl]urea exerts its biological effects likely involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or microbial growth.
- Receptor Modulation : Interaction with specific receptors could lead to altered signaling pathways beneficial in therapeutic contexts.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | IC50 values between 0.38 - 4.07 μM | |
| Antimicrobial | Broad-spectrum activity | |
| Enzyme Inhibition | Potential inhibition of key enzymes |
Detailed Research Findings
- Antitumor Activity : In vitro studies have shown that urea derivatives can selectively target cancer cells, leading to apoptosis through various pathways, including caspase activation .
- Antimicrobial Efficacy : A derivative exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) demonstrating effectiveness comparable to standard antibiotics .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 3-[(furan-3-yl)methyl]-1-(oxan-4-yl)-3-[(thiophen-2-yl)methyl]urea exhibit significant anticancer activity. For instance, studies have shown that urea derivatives can inhibit tumor growth in various cancer cell lines:
| Cell Line | GI50 (µM) |
|---|---|
| EKVX (Lung Cancer) | 1.7 |
| OVCAR-4 (Ovarian) | 25.9 |
| PC-3 (Prostate) | 28.7 |
These values reflect the concentration required to inhibit cell growth by 50%, indicating potent activity against certain cancer types .
Antimicrobial Activity
The structural features of this compound suggest potential antimicrobial effects. The furan and thiophene moieties are known for their antibacterial and antifungal properties, which may be attributed to their ability to disrupt microbial cell wall synthesis . Compounds with similar structures have demonstrated efficacy against various bacterial strains, making them candidates for further exploration in antimicrobial therapy.
Anti-inflammatory Effects
Urea derivatives have been investigated for their anti-inflammatory properties. Compounds with structures akin to 3-[(furan-3-yl)methyl]-1-(oxan-4-yl)-3-[(thiophen-2-yl)methyl]urea have shown promise in inhibiting pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in chronic inflammatory diseases .
Case Studies
A notable case study involved synthesizing a series of urea derivatives, including variations of this compound. Researchers evaluated the biological activity of these derivatives, revealing that modifications to functional groups significantly influenced their efficacy against cancer cells. This highlights the importance of structural optimization in drug design .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Substituent Impact on Properties
| Substituent | Electronic Effect | Lipophilicity (LogP)* | Metabolic Stability |
|---|---|---|---|
| Thiophen-2-ylmethyl | Polarizable sulfur atom | Moderate (~2.5) | Moderate |
| Furan-3-ylmethyl | Electron-rich oxygen atom | Low (~1.8) | High |
| Trifluoromethyl (Patent) | Strong electron-withdrawing | High (~3.2) | Very High |
| Oxan-4-yl | Oxygen enhances solubility | Low (~1.2) | High |
*Estimated values based on analogous compounds.
Research Findings and Implications
- SAR Insights : The urea core’s hydrogen-bonding capacity may outperform pyrimidine’s π-stacking in polar target interactions. Thiophene’s sulfur atom could confer unique binding specificity compared to phenyl or benzofuran groups.
- Synthetic Challenges : Direct urea formation may require careful control of stoichiometry and reaction conditions to avoid side products, unlike pyrimidine synthesis ().
- Contradictions : emphasizes furan’s role in stabilizing cations, but the target’s neutral urea core suggests divergent applications.
Preparation Methods
Preparation of Oxan-4-yl Isocyanate
Oxan-4-yl isocyanate is synthesized from oxan-4-ylamine using triphosgene (bis(trichloromethyl) carbonate) under anhydrous conditions.
Procedure :
Synthesis of [(Furan-3-yl)methyl][(Thiophen-2-yl)methyl]amine
This secondary amine is prepared via reductive amination of (furan-3-yl)methylamine with thiophen-2-carbaldehyde.
Procedure :
- (Furan-3-yl)methylamine (1.0 equiv) and thiophen-2-carbaldehyde (1.1 equiv) are combined in methanol.
- Sodium cyanoborohydride (NaBH3CN, 1.5 equiv) is added, and the mixture is stirred at room temperature for 12 hours.
- The product is purified via column chromatography (SiO2, hexane/ethyl acetate 4:1).
Yield : 70–75%.
Urea Formation Strategies
Isocyanate-Amine Coupling
Reacting oxan-4-yl isocyanate with [(furan-3-yl)methyl][(thiophen-2-yl)methyl]amine in tetrahydrofuran (THF) affords the target urea.
Procedure :
Vanadium-Catalyzed Urea Synthesis
Adapting the method from, oxan-4-ylamine and the secondary amine are converted to bis(trimethylsilyl)amines, which react with CO2 under NH4VO3 catalysis.
Procedure :
- Oxan-4-ylamine and [(furan-3-yl)methyl][(thiophen-2-yl)methyl]amine are separately treated with hexamethyldisilazane (HMDS) to form bis(trimethylsilyl)amines.
- The silylated amines (1.0 equiv each) are combined with NH4VO3 (8 mol%) in dimethylacetamide (DMA) under CO2 (1 atm) at 120°C for 15 hours.
- The product is isolated via aqueous workup and chromatography.
Yield : 55–60%.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Isocyanate-Amine | THF, 0°C to RT, 6 h | 65–70 | >95 | High regioselectivity | Requires toxic isocyanate handling |
| Vanadium-Catalyzed | DMA, 120°C, CO2, 15 h | 55–60 | 90 | Utilizes CO2; no phosgene derivatives | Lower yield; symmetric urea byproducts |
Mechanistic Insights
Isocyanate-Amine Pathway
The isocyanate group reacts preferentially with the secondary amine’s lone pair, forming a tetrahedral intermediate that collapses to release CO2 and yield the urea. Steric hindrance from the oxan-4-yl group ensures selective attack at the secondary amine.
Vanadium-Catalyzed Route
NH4VO3 facilitates the insertion of CO2 into the Si–N bond of bis(trimethylsilyl)amines, generating a carbamate intermediate. Subsequent rearrangement and desilylation produce the urea. The oxan-4-yl group’s electron-donating nature enhances nucleophilicity, favoring asymmetric substitution.
Optimization and Troubleshooting
- Temperature Control : Excessive heat during isocyanate formation leads to decomposition. Maintaining 0°C during triphosgene addition is critical.
- Solvent Choice : Polar aprotic solvents (e.g., DMA) improve vanadium catalyst efficiency but may require higher temperatures.
- Purification : Silica gel chromatography effectively removes symmetric urea byproducts, which elute earlier than the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
